Remodelin

描述

重塑蛋白: 是一种口服活性、选择性抑制乙酰转移酶NAT10(N-乙酰转移酶10)的药物。 它因其潜在的治疗应用而受到关注,尤其是在早衰疾病(如哈奇森-吉尔福德早衰综合征(HGPS))的背景下 .

科学研究应用

重塑蛋白的应用涵盖各种科学领域:

化学: 它作为NAT10抑制剂的作用为研究乙酰化过程开辟了途径。

生物学: 研究人员探索其对细胞健康的影响,特别是在HGPS模型中。

医学: 早衰综合征的潜在治疗应用。

工业: 虽然尚未广泛应用于工业领域,但其独特的性质可能会激发未来的应用。

5. 作用机理

重塑蛋白的作用机制涉及抑制NAT10。 通过调节NAT10,它影响微管重组,在LMNA耗竭的细胞中拯救核形状 . 这种机制可能对解决营养不良和早衰具有希望。

作用机制

Target of Action

Remodelin is a specific inhibitor of N-acetyltransferase 10 (NAT10) . NAT10 is an enzyme that modifies N (4)‐Acetylcytidine (ac4C) acetylation . This compound has been shown to inhibit the expression of Hypoxia-inducible factors (HIFs) , which are key mediators expressed under hypoxic conditions and are involved in many diseases such as cancer and abnormal angiogenesis .

Mode of Action

The presence of this compound can suppress the elevated level of HIF-1α protein and its nuclear translocation induced by either treatment of cobalt chloride (CoCl2) or hypoxia in a dose or time-dependent way . More importantly, this compound can also inhibit the constitutional expression of HIF-1α and HIF-2α in VHL mutant 786-0 cells . The inhibition of HIFs by this compound requires NAT10 activity .

Biochemical Pathways

This compound affects the OPG/RANK/RANKL and TGF-β/BMP/Wnt signaling pathways, which are crucial for bone homeostasis . These pathways regulate the balance between bone resorption and formation, relying on the coordinated activity of osteoclasts and osteoblasts . This compound’s inhibition of NAT10 activity impacts these pathways, leading to changes in bone remodeling .

Pharmacokinetics

It’s known that this compound is a small molecule, which typically allows for good bioavailability .

Result of Action

In biological analysis, the treatment of cultured HUVECs with this compound could inhibit in vitro cell migration and invasion and tube-formation . This suggests that this compound could be a new potential inhibitor of HIFs for use in angiogenesis targeting therapy in either cancers or inflammatory diseases .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, long-term exposure to microgravity can lead to a monthly loss of 1% –1.5% of volumetric bone mineral density in the weight-bearing bones due to increased bone resorption and decreased bone formation . This could potentially impact the effectiveness of this compound in bone remodeling.

生化分析

Biochemical Properties

Remodelin plays a significant role in biochemical reactions by inhibiting the activity of N-acetyltransferase 10. This enzyme is responsible for the acetylation of RNA, a modification that can affect RNA stability and function. This compound interacts with N-acetyltransferase 10 by binding to its active site, thereby preventing it from catalyzing the acetylation of RNA. Additionally, this compound has been shown to interact with other proteins and biomolecules, including hypoxia-inducible factors, which are involved in cellular responses to low oxygen levels .

Cellular Effects

This compound has been observed to exert various effects on different types of cells and cellular processes. In human cell lines, this compound treatment has been shown to inhibit the acetylation of RNA, leading to changes in RNA stability and function. This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to suppress the expression of hypoxia-inducible factors, which are key regulators of cellular responses to hypoxia . This suppression can lead to reduced cell migration, invasion, and tube formation in endothelial cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the active site of N-acetyltransferase 10. By binding to this site, this compound inhibits the enzyme’s ability to acetylate RNA, thereby affecting RNA stability and function. Additionally, this compound has been shown to inhibit the expression of hypoxia-inducible factors by preventing their nuclear translocation and subsequent activation of target genes . This inhibition can lead to changes in gene expression and cellular responses to hypoxia.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and does not degrade quickly, allowing it to exert its effects over extended periods. Long-term treatment with this compound has been shown to result in sustained inhibition of N-acetyltransferase 10 activity and reduced acetylation of RNA. Additionally, long-term treatment with this compound can lead to persistent suppression of hypoxia-inducible factors and their associated cellular responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit N-acetyltransferase 10 activity and reduce RNA acetylation without causing significant toxicity. At higher doses, this compound can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the efficacy of this compound increases with dosage up to a certain point, beyond which additional increases in dosage do not result in further benefits and may cause harm .

Metabolic Pathways

This compound is involved in metabolic pathways related to RNA acetylation and hypoxia response. By inhibiting N-acetyltransferase 10, this compound affects the acetylation of RNA, which can influence RNA stability and function. Additionally, this compound’s inhibition of hypoxia-inducible factors can impact metabolic pathways related to cellular responses to low oxygen levels, including pathways involved in angiogenesis and cell survival .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions can affect the localization and accumulation of this compound within specific cellular compartments. For example, this compound has been shown to accumulate in the nucleus, where it can interact with N-acetyltransferase 10 and hypoxia-inducible factors to exert its effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it interacts with N-acetyltransferase 10 and hypoxia-inducible factors. This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments within the cell. The nuclear localization of this compound is crucial for its ability to inhibit N-acetyltransferase 10 activity and suppress hypoxia-inducible factors .

准备方法

合成路线和反应条件: 重塑蛋白的合成路线涉及抑制NAT10活性。 有关合成步骤和反应条件的具体细节在文献中并不广泛报道。 研究人员主要关注其生物学效应,而不是其化学合成。

工业生产方法: 不幸的是,关于重塑蛋白的大规模工业生产方法的信息仍然有限。 作为一种研究化合物,它主要用于实验室环境。

化学反应分析

反应类型: 重塑蛋白的化学行为与其对NAT10的抑制密切相关。 虽然详细的反应机理很少,但它可能经历与乙酰化和乙酰转移酶抑制相关的相互作用。

常用试剂和条件: 它对细胞过程的影响表明它与参与DNA复制和核形状维持的细胞机制相互作用 .

主要产物: 重塑蛋白相关反应中形成的主要产物没有明确报道。 需要进一步研究以阐明这些方面。

相似化合物的比较

独特性: 重塑蛋白的独特性在于它对NAT10的特定靶向。 很少有化合物表现出这种选择性。

类似化合物: 虽然重塑蛋白独树一帜,但其他乙酰转移酶抑制剂包括C646、姜黄素和腰果酸 . 它们的精确机制和应用有所不同。

属性

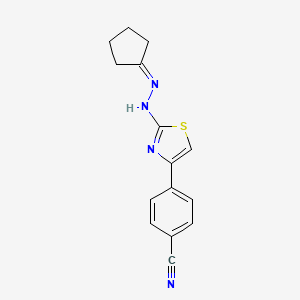

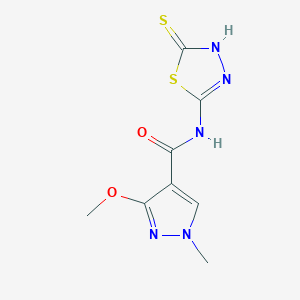

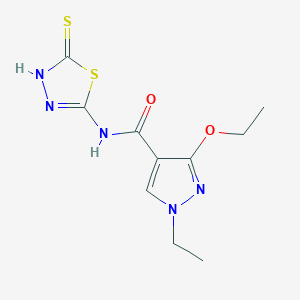

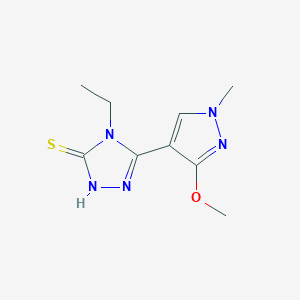

IUPAC Name |

4-[2-(2-cyclopentylidenehydrazinyl)-1,3-thiazol-4-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4S/c16-9-11-5-7-12(8-6-11)14-10-20-15(17-14)19-18-13-3-1-2-4-13/h5-8,10H,1-4H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAEJIFARBQJLML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NNC2=NC(=CS2)C3=CC=C(C=C3)C#N)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949912-58-7 | |

| Record name | 949912-58-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is N-acetyltransferase 10 (NAT10), and what is its role in cells?

A1: N-acetyltransferase 10 (NAT10) is an enzyme primarily localized in the nucleolus that plays a role in various cellular processes, including RNA modification, specifically the addition of N4-acetylcytidine (ac4C) to RNA transcripts, and potentially in DNA replication and repair [, , , ].

Q2: How does Remodelin interact with NAT10?

A2: While initially reported as a NAT10 inhibitor, further research suggests that this compound might not directly interact with the active site of NAT10 and inhibit its catalytic activity []. this compound's mechanism of action, particularly its interaction with NAT10, requires further investigation.

Q3: What are the downstream effects of this compound treatment in cells?

A3: Studies have observed various effects of this compound in different cellular contexts:

- Nuclear architecture: this compound treatment can improve nuclear shape defects in cells with compromised nuclear lamina, such as those deficient in Lamin A/C or derived from Hutchinson-Gilford Progeria Syndrome (HGPS) patients [].

- Cellular senescence: this compound treatment appears to delay premature cellular senescence, potentially by restoring a defective nuclear import pathway mediated by Transportin-1 [].

- Mitochondrial metabolism: Research suggests that this compound treatment may alter mitochondrial lipid metabolism in cancer cells, impacting the levels of metabolites associated with fatty acid elongation and beta-oxidation [].

- Epithelial-mesenchymal transition (EMT): this compound has been reported to reverse the epithelial-to-mesenchymal transition (EMT) in some cancer cells, potentially contributing to its anti-cancer effects [, , ].

Q4: Does this compound affect other cellular pathways besides NAT10?

A4: Yes, research suggests that this compound might interact with multiple protein targets and impact various cellular processes. For instance, it has been shown to:

- Restore a Transportin-1 mediated nuclear import pathway in HGPS cells [].

- Affect microtubule organization, potentially contributing to its effects on nuclear shape [].

- Influence the expression of hypoxia-inducible factors (HIFs) [, ].

- Modulate the expression of genes involved in mitochondrial fatty acid metabolism [].

Q5: What is the molecular formula and weight of this compound?

A5: This information is currently unavailable in the provided research abstracts. A comprehensive characterization of this compound's structure is necessary.

Q6: Is there any spectroscopic data available for this compound?

A6: The research abstracts do not provide spectroscopic data for this compound.

Q7: What is known about this compound's material compatibility and stability?

A7: Information regarding this compound's stability under various conditions (temperature, pH, light exposure), its compatibility with different solvents and excipients, and its potential for degradation is currently lacking in the provided abstracts.

Q8: What is known about the structure-activity relationship (SAR) of this compound?

A8: The research abstracts do not provide specific details about the SAR of this compound. Understanding the structural elements critical for its biological activity could guide the development of more potent and selective analogs.

Q9: Is there any information available regarding the toxicology and safety profile of this compound?

A10: While some studies mention that this compound exhibits low toxicity in specific cell lines at tested concentrations [, , ], comprehensive toxicological studies are crucial to assess its safety profile in vitro and in vivo.

Q10: What are the key findings from in vitro studies on this compound?

A10: In vitro studies have demonstrated the following effects of this compound:

- Reduced viability of various cancer cell lines, including breast cancer, hepatocellular carcinoma, and multiple myeloma cells [, , , , , ].

- Attenuation of doxorubicin resistance in breast cancer cells [].

- Reversal of hypoxia-induced epithelial-mesenchymal transition (EMT) in hepatocellular carcinoma cells [].

- Improved nuclear shape in HGPS cells and aged normal cells [].

Q11: What are the key findings from in vivo studies on this compound?

A11: In vivo studies have shown that this compound:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid](/img/structure/B1387525.png)

![(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-methanol](/img/structure/B1387526.png)

![[4-(4-Isopropylphenoxy)phenyl]methanol](/img/structure/B1387527.png)

![2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B1387547.png)